モルホリン, 4-(メチルスルホニル)-

概要

説明

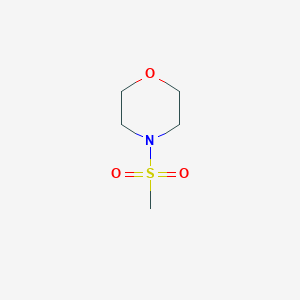

Morpholine, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.

The exact mass of the compound Morpholine, 4-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

マラリア治療薬の研究

“モルホリン, 4-(メチルスルホニル)-”は、ヒトマラリア原虫Plasmodium falciparumに対する抗マラリア評価のためのモルホリンの新規アナログの合成に使用されてきました . アナログは合成され、培養におけるPlasmodium falciparum 3D7に対する初期スクリーニングのためにアッセイされました . これらの新規化合物は、毒性効果なしに中程度の抗マラリア活性を示しました .

室温有機リン光 (RTP)

“モルホリン, 4-(メチルスルホニル)-”は、非共役ヘテロ環であり、単一成分室温有機リン光 (RTP) ルミノフォアを構築するためにπ系に組み込まれています . モルホリンの分子間相互作用、結晶充填モード、およびRTP性能への影響が系統的に調査されました . n-π*遷移を促進し、分子間相互作用を強化するモルホリンの汎用性は、三重項励起子の生成を強化し、三重項励起子の非放射性減衰を抑制します .

データ暗号化

モルホリン誘導体の独自の二重遅延発光と長残光特性により、データ暗号化における潜在的な用途が可能になります . 励起光源を取り除いた後、残光発光の時間依存的な色の変化が実現され、高度なデータセキュリティを提供します .

純粋な有機RTPシステムの設計

“モルホリン, 4-(メチルスルホニル)-”の使用は、金属、さらには重原子を使用せずに、純粋な有機RTPシステムの設計のための新しい視点を提供します .

作用機序

Target of Action

Morpholine, 4-(methylsulfonyl)-, is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multitarget mechanism .

Mode of Action

The mode of action of Morpholine, 4-(methylsulfonyl)-, is multifaceted. It is involved in the design of ruthenium-based antibacterial agents that exhibit strong potency against Staphylococcus aureus .

Biochemical Pathways

It is known that the compound plays a role in the design of antibacterial agents that can efficiently remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .

Pharmacokinetics

Morpholine derivatives are known to have a broad spectrum of pharmacological activities and are often used in drug design to improve pharmacokinetic properties .

Result of Action

The results of mechanism studies have confirmed that the ruthenium-based antibacterial agents modified with the Morpholine, 4-(methylsulfonyl)-, moiety can destroy the bacterial membrane and induce ROS production in bacteria . Furthermore, animal infection models have confirmed that these agents show significant anti-infective activity in vivo .

Action Environment

It is known that the compound is used in the design of antibacterial agents that are effective against multidrug-resistant bacteria, suggesting that it may be effective in a variety of environments .

特性

IUPAC Name |

4-methylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZKQMUSVBGSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333977 | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1697-34-3 | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)